Cas no 1368185-67-4 (Furo[3,2-c]pyridine-3-carbaldehyde)
![Furo[3,2-c]pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1368185-67-4x500.png)
Furo[3,2-c]pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
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- Furo[3,2-c]pyridine-3-carbaldehyde
- DTXSID90856912
- 1368185-67-4
- CS-0445555
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- インチ: InChI=1S/C8H5NO2/c10-4-6-5-11-8-1-2-9-3-7(6)8/h1-5H
- InChIKey: BQRUHNNPLAHUGX-UHFFFAOYSA-N
- ほほえんだ: O=CC1=COC2=CC=NC=C12
計算された属性
- せいみつぶんしりょう: 147.032028402g/mol
- どういたいしつりょう: 147.032028402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
Furo[3,2-c]pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173024-500mg |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 500mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5386-5G |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 5g |
¥ 11,523.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5386-100mg |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 100mg |
¥962.0 | 2024-04-24 | |
Ambeed | A499615-1g |
Furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95+% | 1g |
$531.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5386-500MG |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 500MG |
¥ 2,560.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5386-100MG |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 100MG |
¥ 963.00 | 2023-04-05 | |
Alichem | A029184999-1g |
Furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 1g |
619.12 USD | 2021-06-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5386-5g |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 5g |
¥11515.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5386-10g |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 10g |
¥19192.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5386-250MG |
furo[3,2-c]pyridine-3-carbaldehyde |
1368185-67-4 | 95% | 250MG |
¥ 1,537.00 | 2023-04-05 |
Furo[3,2-c]pyridine-3-carbaldehyde 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
Furo[3,2-c]pyridine-3-carbaldehydeに関する追加情報
Furo[3,2-c]pyridine-3-carbaldehyde (CAS No. 1368185-67-4): An Emerging Compound in Medicinal Chemistry
Furo[3,2-c]pyridine-3-carbaldehyde (CAS No. 1368185-67-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of furo[3,2-c]pyridines, which are heterocyclic compounds characterized by a fused furan and pyridine ring system. The presence of a carbonyl group at the 3-position of the pyridine ring adds to its chemical reactivity and biological significance.
The furo[3,2-c]pyridine scaffold has been extensively studied for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Recent research has highlighted the potential of Furo[3,2-c]pyridine-3-carbaldehyde as a lead compound for the development of novel therapeutic agents. Its ability to undergo various chemical transformations makes it an attractive starting material for synthetic chemists aiming to create more complex and biologically active molecules.
In the context of medicinal chemistry, Furo[3,2-c]pyridine-3-carbaldehyde has been explored for its role in modulating key biological targets. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, Furo[3,2-c]pyridine-3-carbaldehyde has demonstrated promising antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.
One of the key advantages of Furo[3,2-c]pyridine-3-carbaldehyde is its structural flexibility. The presence of the carbonyl group allows for a wide range of chemical modifications, including alkylation, acylation, and condensation reactions. These modifications can be used to fine-tune the pharmacological properties of the compound, such as improving its solubility, stability, and bioavailability. This versatility makes Furo[3,2-c]pyridine-3-carbaldehyde an ideal candidate for structure-activity relationship (SAR) studies.
Recent advancements in synthetic methodologies have facilitated the efficient synthesis of Furo[3,2-c]pyridine-3-carbaldehyde and its derivatives. For example, a novel one-pot synthesis method using microwave irradiation has been reported to significantly reduce reaction times and improve yields. This method not only enhances the practicality of synthesizing this compound but also opens up new avenues for large-scale production in pharmaceutical research and development.
In addition to its direct biological activities, Furo[3,2-c]pyridine-3-carbaldehyde has also been investigated as a building block for more complex molecules with enhanced therapeutic potential. For instance, researchers have synthesized conjugates of Furo[3,2-c]pyridine-3-carbaldehyde with other bioactive moieties such as amino acids and peptides. These conjugates have shown improved pharmacological profiles compared to their parent compounds, highlighting the importance of molecular design in drug discovery.
The potential applications of Furo[3,2-c]pyridine-3-carbaldehyde extend beyond traditional medicinal chemistry. In materials science, this compound has been explored for its use in the development of functional materials with unique optical and electronic properties. For example, derivatives of Furo[3,2-c]pyridine-3-carbaldehyde have been used to create luminescent materials with tunable emission properties, which have applications in areas such as sensing and imaging.
Despite its promising potential, further research is needed to fully understand the mechanisms underlying the biological activities of Furo[3,2-c]pyridine-3-carbaldehyde and its derivatives. Preclinical studies are currently underway to evaluate the safety and efficacy of these compounds in various disease models. Additionally, efforts are being made to optimize their pharmacokinetic properties to ensure their suitability for clinical trials.
In conclusion, Furo[3,2-c]pyridine-3-carbaldehyde (CAS No. 1368185-67-4) represents a promising compound with a wide range of potential applications in medicinal chemistry and beyond. Its unique structural features and chemical reactivity make it an attractive target for synthetic chemists and drug developers alike. As research continues to advance our understanding of this compound's properties and mechanisms of action, it is likely that new opportunities will emerge for its use in therapeutic and material science applications.
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